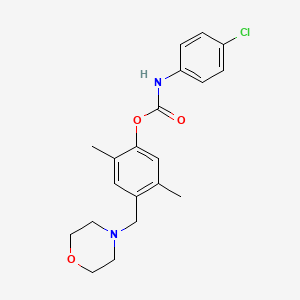![molecular formula C19H21ClN4O B3038649 6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine CAS No. 882747-95-7](/img/structure/B3038649.png)
6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine
説明
“6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C19H21ClN4O and a molar mass of 356.85 . It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles recognized for their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, and environmentally benign .Molecular Structure Analysis
The molecular structure of “6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine” includes a fused bicyclic 5–6 heterocycle, which is a common structural character in medicinal chemistry .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine” include a molecular weight of 356.85 . More specific properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Antiviral Properties
Imidazo[1,2-a]pyridines have shown promising antiviral properties . They have been used in the development of antiviral drugs, although specific applications for the compound are not mentioned.
Antiulcer Activity
These compounds have also been studied for their antiulcer activity . They could potentially be used in the development of new treatments for ulcers.
Antibacterial Applications
Imidazo[1,2-a]pyridines have demonstrated antibacterial properties . They could be used in the development of new antibacterial agents.
Anticancer Properties
These compounds have shown potential in anticancer research . They could be used in the development of new anticancer drugs.
Antifungal Activity
Imidazo[1,2-a]pyridines have also shown antifungal properties . They could be used in the development of new antifungal treatments.
Antituberculosis Properties
These compounds have been studied for their antituberculosis properties . They could potentially be used in the development of new treatments for tuberculosis.
Cyclin-Dependent Kinase (CDK) Inhibitors
This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . They could be used in the development of new treatments for diseases related to cell cycle regulation.
Calcium Channel Blockers
Imidazo[1,2-a]pyridines have been studied as calcium channel blockers . They could potentially be used in the development of new treatments for diseases related to calcium channels, such as certain cardiovascular diseases.
作用機序
Target of Action
The compound “6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine” belongs to the class of imidazo[1,2-a]pyridines . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They also exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridines, in general, interact with their targets to inhibit their function . For instance, as CDK inhibitors, they can interfere with the cell cycle, leading to the inhibition of cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as a CDK inhibitor, it would affect the cell cycle regulation pathway . If it acts as a calcium channel blocker, it would affect the calcium signaling pathway . If it acts as a GABA A receptor modulator, it would affect the GABAergic signaling pathway .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a CDK inhibitor, it could lead to the inhibition of cell proliferation . If it acts as a calcium channel blocker, it could lead to the relaxation of smooth muscle cells . If it acts as a GABA A receptor modulator, it could lead to the inhibition of neuronal excitability .
特性
IUPAC Name |
6-chloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-25-18-5-3-2-4-17(18)23-10-8-22(9-11-23)14-16-12-21-19-7-6-15(20)13-24(16)19/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNESTILGDDHYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CN=C4N3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142170 | |
| Record name | 6-Chloro-3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine | |
CAS RN |
882747-95-7 | |
| Record name | 6-Chloro-3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B3038567.png)



![1'-(4-Chloro-2-nitrobenzenesulfonyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B3038573.png)

![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)
![2-[(3-chloro-4-fluorophenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B3038583.png)


![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)

